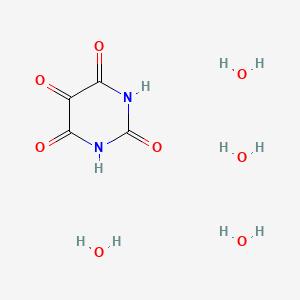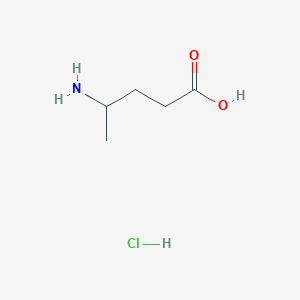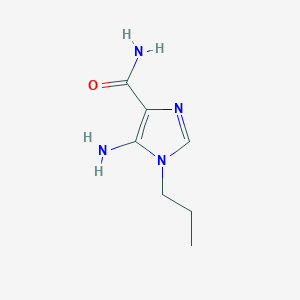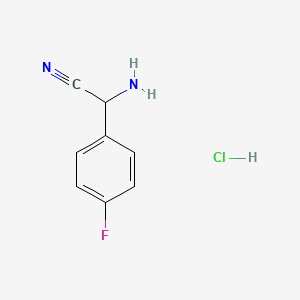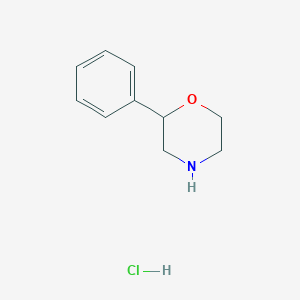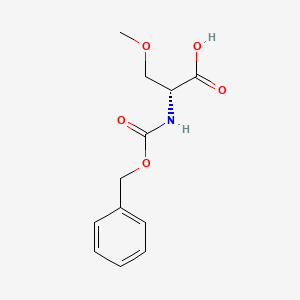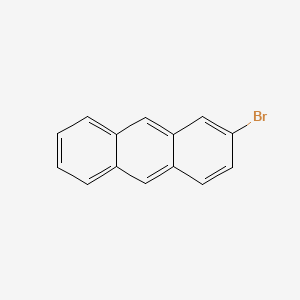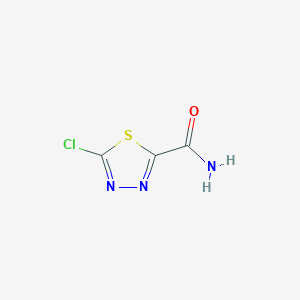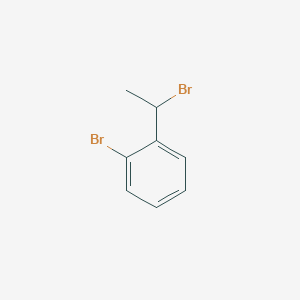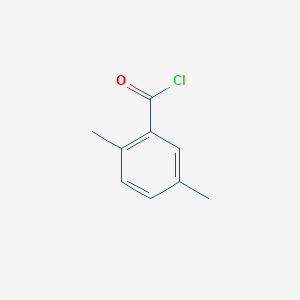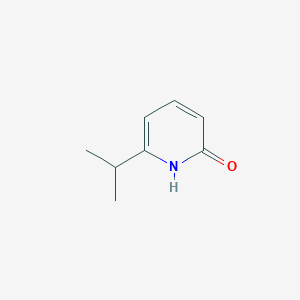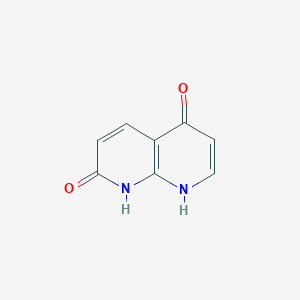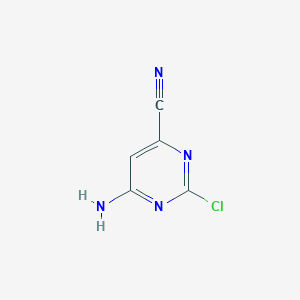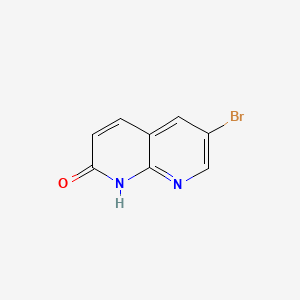
6-溴-1,8-萘啶-2-醇
描述
6-Bromo-1,8-naphthyridin-2-ol is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1,8-naphthyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,8-naphthyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
6-溴-1,8-萘啶-2-醇: 在各种杂环化合物的合成中充当多功能的构建块 。这些化合物由于其复杂的结构和潜在的生物活性,在新型药物的开发中至关重要。
药物化学的发展
该化合物用于药物化学,用于合成具有潜在治疗效果的分子。 它在创建针对细菌感染的化合物方面特别有价值,如含有 1,8-萘啶核心结构的药物 。
材料科学应用
在材料科学中,6-溴-1,8-萘啶-2-醇用于开发先进材料,例如发光二极管 (LED) 和染料敏化太阳能电池中的组件 。其独特的性能有助于提高这些器件的效率和性能。
金属催化配体合成
该化合物在合成金属催化配体方面也很重要。 这些配体可以与金属结合,促进工业过程和有机合成中必不可少的各种催化反应 。
分子传感器
由于其结构特征,6-溴-1,8-萘啶-2-醇可用于创建分子传感器。 这些传感器可以检测特定的分子或离子,使其在环境监测和诊断方面非常有用 。
自组装主客体系统
该化合物在创建自组装主客体系统中有所应用。 这些系统在纳米技术中具有意义,在那里它们可以用于构建纳米级器件和材料 。
安全和危害
6-Bromo-1,8-naphthyridin-2-ol is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements of H302, H315, H318, and H335 . Precautionary statements include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 . The target organs are the respiratory system .
作用机制
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which 6-bromo-1,8-naphthyridin-2-ol belongs, have diverse biological activities . They are used in medicinal chemistry and materials science, and some are under clinical investigations .
Mode of Action
It is likely that the compound interacts with its targets in a way that is characteristic of 1,8-naphthyridines .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is predicted to be permeable to the blood-brain barrier . The compound is also predicted to inhibit Cytochrome P450 1A2, an enzyme involved in drug metabolism .
Result of Action
Given its classification as a 1,8-naphthyridine, it is likely to have diverse biological activities .
生化分析
Biochemical Properties
6-Bromo-1,8-naphthyridin-2-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis . The nature of these interactions often involves inhibition of enzyme activity, which can be crucial in understanding its potential as an antimicrobial agent. Additionally, 6-Bromo-1,8-naphthyridin-2-ol may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 6-Bromo-1,8-naphthyridin-2-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving Mycobacterium tuberculosis, this compound demonstrated significant anti-mycobacterial activity, which suggests its potential in disrupting cellular processes essential for bacterial survival. The impact on gene expression and metabolic pathways further highlights its role in modulating cellular functions.
Molecular Mechanism
At the molecular level, 6-Bromo-1,8-naphthyridin-2-ol exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis . This inhibition disrupts the synthesis of essential fatty acids, leading to impaired bacterial growth and survival. Additionally, the compound may induce changes in gene expression, further contributing to its antimicrobial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1,8-naphthyridin-2-ol have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to 6-Bromo-1,8-naphthyridin-2-ol in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, indicating the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of 6-Bromo-1,8-naphthyridin-2-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
6-Bromo-1,8-naphthyridin-2-ol is involved in various metabolic pathways, particularly those related to fatty acid synthesis. The compound interacts with enzymes such as enoyl-ACP reductase (InhA), inhibiting their activity and affecting the overall metabolic flux . This inhibition can lead to changes in metabolite levels and disrupt essential metabolic processes, highlighting the compound’s potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of 6-Bromo-1,8-naphthyridin-2-ol within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be actively transported into cells, where it accumulates and exerts its effects. Understanding the mechanisms of transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
6-Bromo-1,8-naphthyridin-2-ol exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and improve its efficacy in modulating cellular processes.
属性
IUPAC Name |
6-bromo-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEWGGGNOQNYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501168 | |
| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72754-05-3 | |
| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72754-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

